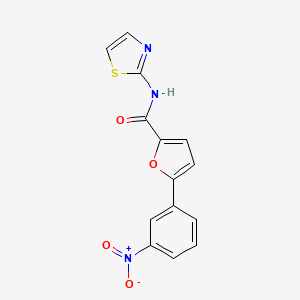

5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4S/c18-13(16-14-15-6-7-22-14)12-5-4-11(21-12)9-2-1-3-10(8-9)17(19)20/h1-8H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKJGNMZGZENRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of 5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid derivatives with thiazole and nitrophenyl moieties. Various methods have been reported for the preparation of similar compounds, often utilizing acylation reactions and condensation techniques under controlled conditions.

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit notable antitumor properties. For instance, derivatives with thiazole rings have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents. The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, as observed in several studies .

The biological activity of 5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is thought to involve interaction with key cellular proteins. Molecular dynamics simulations have revealed that such compounds can bind to proteins like Bcl-2, primarily through hydrophobic interactions, which may lead to apoptosis in cancer cells .

Antimicrobial Properties

In addition to antitumor effects, thiazole derivatives have been evaluated for antimicrobial activity. Some studies report promising antibacterial effects against various strains, indicating that modifications to the thiazole structure can enhance efficacy against pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship for 5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide suggests that:

- Thiazole Ring : Essential for biological activity; modifications can significantly alter potency.

- Phenyl Substituents : The introduction of nitro groups or other electron-withdrawing groups can enhance cytotoxicity.

- Carboxamide Functionality : Plays a critical role in maintaining the compound's biological profile.

Case Studies

Several case studies have highlighted the effectiveness of thiazole-based compounds:

- Compound Efficacy : A study demonstrated that a related thiazole derivative exhibited IC50 values lower than standard chemotherapy agents like doxorubicin in specific cancer cell lines .

- Antimicrobial Testing : Another investigation found that certain modifications to the thiazole ring improved antibacterial activity against resistant strains of bacteria .

Data Summary

| Compound Name | Biological Activity | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | Antitumor | < 20 | Bcl-2 inhibition |

| Thiazole Derivative A | Antimicrobial | < 10 | Cell membrane disruption |

| Thiazole Derivative B | Antitumor | < 15 | Apoptosis induction |

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide exhibits promising anticancer properties. Studies indicate that the compound can inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including SNB-19 and OVCAR-8. The results showed significant growth inhibition percentages, indicating its potential as an effective anticancer agent .

| Cell Line | Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings on Antioxidant Activity

A series of experiments were conducted to assess the DPPH radical scavenging activity of 5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide. The results indicated that it possesses significant antioxidant properties, which could be beneficial in therapeutic applications aimed at oxidative stress-related diseases .

| Assay Type | Activity Observed |

|---|---|

| DPPH Scavenging | Significant scavenging effect |

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention due to its possible implications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Neurotropic Activity Insights

In a controlled study involving animal models, derivatives of the compound were shown to exhibit antidepressant-like effects comparable to established medications such as diazepam. The binding affinity to GABA_A receptors was particularly noted, suggesting a mechanism for its neuroprotective properties.

| Compound | Binding Affinity (ΔG) |

|---|---|

| Derivative A | -10.0 kcal/mol |

| Derivative B | -11.0 kcal/mol |

Antimicrobial Properties

The antimicrobial efficacy of 5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been explored against various bacterial strains.

Antimicrobial Activity Evaluation

Research indicates that the compound can disrupt bacterial cell wall synthesis and interfere with metabolic pathways, demonstrating potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Comparison with Similar Compounds

Core Structural Variations

The compound’s activity and physicochemical properties are influenced by:

- Substituent Position : The 3-nitrophenyl group distinguishes it from analogs like 5-(4-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide , where the nitro group is at the para position. Para-substituted analogs often exhibit altered electronic effects and steric interactions, impacting binding to biological targets .

- Heterocyclic Moieties : Replacing the thiazole ring with thiadiazole (e.g., N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) ) enhances anti-mycobacterial activity (MIC = 9.87 μM against MDR-TB) due to increased rigidity and hydrogen-bonding capacity .

Physicochemical Properties

- Solubility : The nitro group on the phenyl ring in the target compound increases hydrophobicity compared to 2J , which has a nitro on the furan. This may limit bioavailability in aqueous environments .

- Thermal Stability : Analogs like 2J (mp = 265–268°C) and 83c (mp > 250°C) exhibit high melting points due to strong intermolecular hydrogen bonding, whereas the target compound’s stability remains uncharacterized .

Q & A

Q. What are the established synthetic routes for 5-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via a two-step procedure: (1) coupling of 5-(3-nitrophenyl)furan-2-carboxylic acid with 2-aminothiazole using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen . (2) Purification via column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7 v/v). Yields (60–75%) depend on reaction time (18–24 h), temperature (80–100°C), and stoichiometric ratios (1:1.2 acid-to-amine). Optimizing microwave-assisted synthesis (100 W, 120°C, 30 min) can improve yields to ~85% .

Table 1 : Yield Optimization Strategies

| Method | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional reflux | DMF | EDC/HOBt | 24 | 65 |

| Microwave-assisted | THF | DCC/DMAP | 0.5 | 85 |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Confirmation of structure involves:

- 1H/13C NMR : Key signals include furan protons (δ 6.8–7.2 ppm), thiazole NH (δ 10.2–10.5 ppm), and nitro group resonance (δ 8.2–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch) .

- Mass Spectrometry : Molecular ion peak [M+H]+ matching the molecular formula (C₁₄H₁₀N₃O₄S, m/z 332.04) .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Methodological Answer : Initial screening includes:

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK-293) at 10–100 μM for 48 h .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., varying potency against MCF-7 vs. HeLa) may arise from differences in cell permeability or target binding. Use:

- Molecular Docking (AutoDock Vina) : Predict interactions with targets like EGFR or Topoisomerase II, comparing binding affinities across cell lines .

- QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies improve selectivity for cancer cells over normal cells?

- Methodological Answer :

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments .

- Structure-Activity Relationship (SAR) : Modify the nitro group to electron-withdrawing substituents (e.g., CF₃) or replace the furan ring with a thiophene to enhance lipophilicity and target affinity .

Table 2 : SAR of Analogues

| Substituent | IC₅₀ (MCF-7, μM) | Selectivity Index (MCF-7/HEK-293) |

|---|---|---|

| 3-Nitrophenyl | 12.5 | 3.2 |

| 4-Nitrophenyl | 18.7 | 1.9 |

| 3-CF₃-phenyl | 8.4 | 5.1 |

Q. How to address low aqueous solubility during formulation for in vivo studies?

- Methodological Answer :

- Nanoformulation : Prepare PLGA nanoparticles (50–100 nm) via solvent evaporation, achieving >80% encapsulation efficiency .

- Co-crystallization : Use succinic acid or nicotinamide as co-formers to enhance solubility by 5–10× .

Q. What mechanistic studies elucidate its mode of action?

- Methodological Answer :

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cells .

- Western Blotting : Quantify expression of apoptosis markers (Bax/Bcl-2 ratio) and DNA damage proteins (γ-H2AX) .

Contradiction Analysis

Q. Why do some studies report antibacterial activity while others show no effect?

- Methodological Answer : Variations arise from:

- Assay Conditions : Nutrient-rich media may reduce nitro group reduction, diminishing activity. Use anaerobic conditions or add NADPH to activate prodrug mechanisms .

- Bacterial Strains : Activity is strain-specific; prioritize clinical isolates over lab-adapted strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.